N-(3,4-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C19H24N2O3, with a molecular weight of approximately 328.41 g/mol. The structure features a tetrahydroquinazoline core, which is significant in various pharmacological activities.
Compound 1 has been studied for its ability to interact with various biological pathways:
- Inhibition of Cancer Cell Proliferation : Research indicates that compound 1 exhibits significant cytotoxicity against several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
- Targeting Specific Pathways : Studies have shown that this compound may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other anticancer agents.
Anticancer Activity
The following table summarizes the anticancer activity of compound 1 against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
HeLa (Cervical) | 3.5 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 4.0 | Inhibition of PI3K/Akt/mTOR pathway |
HCT116 (Colon) | 6.0 | Enhanced sensitivity to chemotherapeutics |
*IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Study on MCF-7 Cells : In a study published in Journal of Cancer Research, compound 1 was shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of 5 µM, indicating potent activity against this cell line .
- Combination Therapy : Another study explored the effects of combining compound 1 with doxorubicin in HeLa cells. The combination resulted in a synergistic effect, reducing the IC50 value from 8 µM (doxorubicin alone) to 3.5 µM when combined with compound 1. This suggests that compound 1 can enhance the efficacy of existing chemotherapeutic agents .
Toxicity and Safety Profile
While the anticancer properties are promising, it is crucial to assess the toxicity profile of compound 1:
- Cytotoxicity in Normal Cells : Preliminary studies indicate that compound 1 exhibits lower cytotoxicity in normal human fibroblast cells compared to cancer cells, suggesting a degree of selectivity that is desirable for therapeutic applications.
- In Vivo Studies : Animal studies are ongoing to evaluate the safety and efficacy of compound 1 in vivo. Early results indicate manageable side effects at therapeutic doses.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-4-5-6-11-25-21(27)18-10-8-16(13-19(18)24-22(25)28)20(26)23-17-9-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJUOUBUXQKCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.